molecular formula C14H21Cl2F3N2O B12414046 Mapenterol-d6 Hydrochloride

Mapenterol-d6 Hydrochloride

Cat. No.: B12414046
M. Wt: 367.3 g/mol
InChI Key: LWJSGOMCMMDPEN-HVTBMTIBSA-N
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Description

Mapenterol-d6 Hydrochloride: is a deuterium-labeled version of Mapenterol Hydrochloride, which is a β2-adrenoceptor agonist. This compound is primarily used in scientific research, particularly in the study of adrenergic receptors and their role in various physiological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Mapenterol-d6 Hydrochloride involves the incorporation of deuterium atoms into the molecular structure of Mapenterol Hydrochloride. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and catalysts to facilitate the incorporation of deuterium .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and techniques to ensure the efficient and consistent incorporation of deuterium atoms. Quality control measures are also implemented to ensure the purity and stability of the final product .

Chemical Reactions Analysis

Types of Reactions: Mapenterol-d6 Hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction may produce deuterated analogs .

Scientific Research Applications

Chemistry: Mapenterol-d6 Hydrochloride is used as a reference standard in analytical chemistry for the quantitation of Mapenterol Hydrochloride in various samples. It is also used in the study of reaction mechanisms and the development of new synthetic methods .

Biology: In biological research, this compound is used to study the interactions between adrenergic receptors and their ligands. It is also used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of Mapenterol Hydrochloride .

Medicine: this compound is used in preclinical studies to evaluate the efficacy and safety of new β2-adrenoceptor agonists. It is also used in the development of new therapeutic agents for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease .

Industry: In the pharmaceutical industry, this compound is used in the quality control of Mapenterol Hydrochloride products. It is also used in the development of new formulations and drug delivery systems .

Mechanism of Action

Mapenterol-d6 Hydrochloride exerts its effects by binding to β2-adrenoceptors, which are G protein-coupled receptors found in various tissues, including the lungs, heart, and skeletal muscles. Upon binding, it activates the receptor, leading to the activation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This, in turn, leads to the relaxation of smooth muscles, bronchodilation, and increased heart rate .

Comparison with Similar Compounds

    Mapenterol Hydrochloride: The non-deuterated version of Mapenterol-d6 Hydrochloride.

    Salbutamol: Another β2-adrenoceptor agonist used in the treatment of asthma and chronic obstructive pulmonary disease.

    Terbutaline: A β2-adrenoceptor agonist used as a bronchodilator

Uniqueness: this compound is unique due to the incorporation of deuterium atoms, which can alter its pharmacokinetic and metabolic profiles. This makes it a valuable tool in scientific research for studying the effects of deuterium substitution on drug behavior .

Properties

Molecular Formula

C14H21Cl2F3N2O

Molecular Weight

367.3 g/mol

IUPAC Name

1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-[[1,1,1-trideuterio-2-(trideuteriomethyl)butan-2-yl]amino]ethanol;hydrochloride

InChI

InChI=1S/C14H20ClF3N2O.ClH/c1-4-13(2,3)20-7-11(21)8-5-9(14(16,17)18)12(19)10(15)6-8;/h5-6,11,20-21H,4,7,19H2,1-3H3;1H/i2D3,3D3;

InChI Key

LWJSGOMCMMDPEN-HVTBMTIBSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(CC)(C([2H])([2H])[2H])NCC(C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O.Cl

Canonical SMILES

CCC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O.Cl

Origin of Product

United States

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